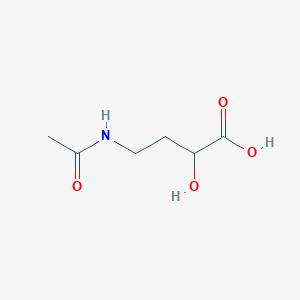
4-Acetamido-2-hydroxybutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Acetamido-2-hydroxybutanoic acid is a compound that belongs to the class of amino acids It is characterized by the presence of an acetamido group and a hydroxy group attached to a butanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Acetamido-2-hydroxybutanoic acid can be synthesized through several methods. One common approach involves the acylation of 2-hydroxybutanoic acid with acetic anhydride in the presence of a catalyst. The reaction typically requires mild heating and results in the formation of the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient and scalable processes. These could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 4-Acetamido-2-hydroxybutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The acetamido group can be reduced to an amine.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.
Major Products:
Oxidation: Products may include 4-acetamido-2-oxobutanoic acid or 4-acetamido-2-carboxybutanoic acid.
Reduction: The major product is 4-amino-2-hydroxybutanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Acetamido-2-hydroxybutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism by which 4-acetamido-2-hydroxybutanoic acid exerts its effects involves its interaction with specific molecular targets. The hydroxy and acetamido groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of metabolic pathways and influence biological processes.
Comparación Con Compuestos Similares
2-Amino-3-hydroxybutanoic acid: Similar structure but with an amino group instead of an acetamido group.
4-Hydroxybutanoic acid: Lacks the acetamido group, making it less versatile in certain reactions.
2-Hydroxybutanoic acid: Lacks both the acetamido and amino groups, limiting its biological activity.
Uniqueness: 4-Acetamido-2-hydroxybutanoic acid is unique due to the presence of both the acetamido and hydroxy groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C6H11NO4 |
|---|---|
Peso molecular |
161.16 g/mol |
Nombre IUPAC |
4-acetamido-2-hydroxybutanoic acid |
InChI |
InChI=1S/C6H11NO4/c1-4(8)7-3-2-5(9)6(10)11/h5,9H,2-3H2,1H3,(H,7,8)(H,10,11) |
Clave InChI |
ZGOUQAQNCBTXHD-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NCCC(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


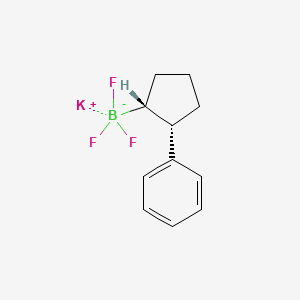
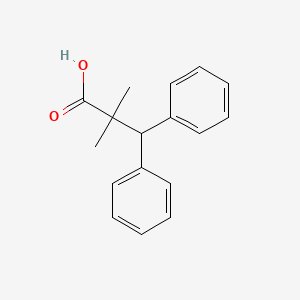
![[3-(2-Aminopropan-2-yl)-1,2-oxazol-5-yl]methanol hydrochloride](/img/structure/B13478508.png)
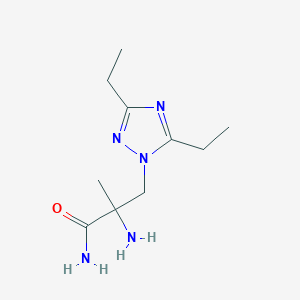
![7-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid](/img/structure/B13478523.png)
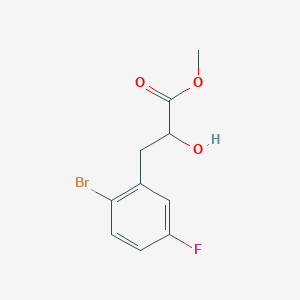
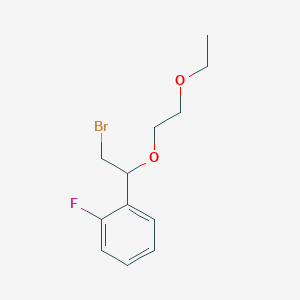

![9,9-Difluoro-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B13478556.png)
![N-({7-azabicyclo[2.2.1]heptan-2-yl}methyl)-2-cyclopropylacetamide](/img/structure/B13478557.png)
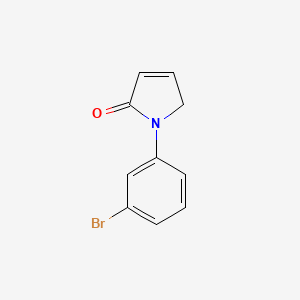
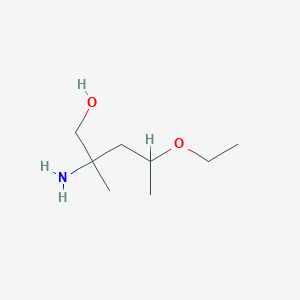
![3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B13478566.png)

